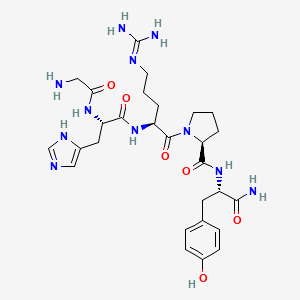
N-Ethyl-N-hydroxy-4-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-N-hydroxy-4-methylaniline is an organic compound belonging to the class of anilines. Anilines are aromatic amines that are widely used in various chemical industries. This compound is characterized by the presence of an ethyl group, a hydroxy group, and a methyl group attached to the aniline ring. It is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-hydroxy-4-methylaniline can be achieved through several methods. One common method involves the alkylation of 4-methylaniline with ethyl halides in the presence of a base. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with good efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as the nitration of toluene, reduction of the nitro group to an amine, and subsequent alkylation and hydroxylation reactions .
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-N-hydroxy-4-methylaniline undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield quinones, while nitration of the aromatic ring can produce nitro derivatives .
Wissenschaftliche Forschungsanwendungen
N-Ethyl-N-hydroxy-4-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism by which N-Ethyl-N-hydroxy-4-methylaniline exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, affecting their stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methylaniline: An aniline derivative with a methyl group instead of an ethyl group.
N-Ethylaniline: Similar to N-Ethyl-N-hydroxy-4-methylaniline but lacks the hydroxy group.
4-Methylaniline: Contains a methyl group on the aniline ring but lacks the ethyl and hydroxy groups.
Uniqueness
This compound is unique due to the presence of both an ethyl and a hydroxy group on the aniline ring. This combination of functional groups imparts distinct chemical properties, making it valuable in various applications. The hydroxy group enhances its reactivity in oxidation reactions, while the ethyl group influences its solubility and interaction with other molecules .
Eigenschaften
CAS-Nummer |
858220-38-9 |
|---|---|
Molekularformel |
C9H13NO |
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
N-ethyl-N-(4-methylphenyl)hydroxylamine |
InChI |
InChI=1S/C9H13NO/c1-3-10(11)9-6-4-8(2)5-7-9/h4-7,11H,3H2,1-2H3 |
InChI-Schlüssel |
YXXRLJUGRZCDGH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1=CC=C(C=C1)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[2-(4-Chlorophenyl)-2-oxoethyl]-5'-deoxy-5'-fluorouridine](/img/structure/B14192470.png)
![Methyl 3,5-dimethyl-4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14192495.png)
![6-[4-(Methoxymethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14192503.png)

![2-(4-{4-[(Prop-2-yn-1-yl)oxy]butyl}phenoxy)oxane](/img/structure/B14192509.png)



![3-Pyridinemethanol, 2-[(phenylmethyl)seleno]-](/img/structure/B14192536.png)
![N-[3-Cyano-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B14192537.png)


